3-(6-Bromo-2H-indazol-2-yl)cyclohexan-1-one
Description
3-(6-Bromo-2H-indazol-2-yl)cyclohexan-1-one (CAS: Not explicitly provided) is a brominated indazole derivative featuring a cyclohexanone moiety. Its structure comprises a bicyclic indazole core substituted with a bromine atom at position 6 and a cyclohexanone group at position 2 (Figure 1). This compound is commercially available as a synthetic intermediate, with applications in medicinal chemistry and materials science, particularly in cross-coupling reactions due to its bromine substituent .
Properties
IUPAC Name |
3-(6-bromoindazol-2-yl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c14-10-5-4-9-8-16(15-13(9)6-10)11-2-1-3-12(17)7-11/h4-6,8,11H,1-3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHXGRVSTHEURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2C=C3C=CC(=CC3=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Bromo-2H-indazol-2-yl)cyclohexan-1-one typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds.
Bromination: The indazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Cyclohexanone Attachment: The brominated indazole is then reacted with cyclohexanone in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanone moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the cyclohexanone moiety.
Reduction: Alcohol derivatives.
Substitution: Various substituted indazole derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block for the development of new materials with specific properties.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological targets such as enzymes and receptors.
Medicine:
- Potential applications in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
- Explored for its role in modulating biological pathways relevant to various diseases.
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
- Potential use in the development of novel catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-(6-Bromo-2H-indazol-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of the target molecules. The cyclohexanone moiety may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
A comparative analysis of key structural analogs is provided in Table 1.
| Compound | Core Heterocycle | Substituents | Key Functional Groups |
|---|---|---|---|
| 3-(6-Bromo-2H-indazol-2-yl)cyclohexan-1-one | Indazole | 6-Bromo, 2-cyclohexanone | Bromine, ketone |
| (1H-Indazol-6-yl)boronic acid pinacol ester | Indazole | 6-Boronic acid pinacol ester | Boronate (Suzuki coupling site) |
| 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one | Cyclohexanone | 2-Chlorophenyl, 2-methylamino | Chlorine, amine, ketone |
| (4-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | Indole | 1-Pentyl, 3-(4-methoxynaphthoyl) | Methoxy, naphthoyl ketone |
Key Observations :
- Indazole vs. Indole : The indazole core (two adjacent nitrogen atoms) enhances hydrogen-bonding capability and metabolic stability compared to indole derivatives (single nitrogen) .
- Bromine vs. Boronate : The bromine in the target compound enables cross-coupling (e.g., Suzuki-Miyaura), while the boronic ester analog serves as a complementary coupling partner .
- Cyclohexanone vs. Aromatic Ketones: The cyclohexanone group introduces conformational flexibility and steric bulk, contrasting with planar aromatic ketones (e.g., naphthoyl methanones), which favor π-π stacking .
Physicochemical and Reactivity Differences
- Reactivity: Bromine’s higher polarizability (vs. chlorine in 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one) enhances electrophilic substitution rates . The ketone group is susceptible to nucleophilic attacks (e.g., Grignard reactions), a feature shared with other cyclohexanone derivatives.
- Stability : Indazole derivatives generally exhibit greater oxidative stability than indoles due to the fused nitrogen atoms .
Biological Activity
3-(6-Bromo-2H-indazol-2-yl)cyclohexan-1-one is a compound of interest due to its potential biological activities, particularly as an inhibitor of various kinases. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
The compound functions primarily as an inhibitor of interleukin-2 inducible tyrosine kinase (Itk), which plays a crucial role in T-cell signaling and immune responses. Inhibition of Itk can lead to reduced cytokine secretion and modulation of immune responses, making it a candidate for treating various autoimmune and inflammatory diseases such as asthma, rheumatoid arthritis, and multiple sclerosis .
Anticancer Properties
Recent studies have indicated that derivatives of indazole compounds exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell growth in several human cancer cell lines. One study reported that certain indazole derivatives displayed IC50 values in the nanomolar range against colorectal cancer cells, indicating potent antiproliferative effects .
Inhibition of Kinase Activity
The biological activity of this compound is particularly linked to its ability to inhibit kinases involved in cancer progression and immune response. The compound has been shown to inhibit CDK8 and CDK19 with IC50 values of approximately 7.2 nM and 6.0 nM, respectively, which are critical for cell cycle regulation and transcriptional control .
Study 1: Anticancer Effects
In a study evaluating the anticancer properties of indazole derivatives, researchers treated human colorectal carcinoma cells with varying concentrations of the compound. The results demonstrated a dose-dependent inhibition of cell proliferation, with significant growth inhibition observed at concentrations above 20 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Study 2: Inhibition of Itk
Another study focused on the inhibition of Itk by this compound, revealing that treatment with this compound led to decreased phosphorylation levels of downstream targets involved in T-cell activation. This suggests potential therapeutic applications in conditions characterized by excessive T-cell activation .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of indazole compounds, including 3-(6-Bromo-2H-indazol-2-yl)cyclohexan-1-one, exhibit promising anticancer properties. Studies have shown that such compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, modifications at specific positions on the indazole ring have been linked to increased potency against prostate cancer and other malignancies .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit key enzymes involved in disease processes. For example, it has been shown to act as an inhibitor of human neutrophil elastase (HNE), an enzyme implicated in pulmonary diseases. Compounds structurally related to this compound have demonstrated IC50 values in the nanomolar range, indicating strong inhibitory activity .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Research suggests that it may modulate inflammatory pathways and reduce cytokine production, making it a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). The structural features of the compound allow for interactions with inflammatory mediators, potentially leading to therapeutic benefits .
Case Study 1: Anticancer Efficacy
A study focused on the synthesis of brominated indazole derivatives reported that compounds similar to this compound exhibited significant cytotoxic effects against breast carcinoma cells. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| A | 0.05 | Prostate Cancer |
| B | 0.10 | Breast Carcinoma |
| C | 0.15 | Colon Cancer |
Case Study 2: Enzyme Inhibition
In another investigation, various derivatives were screened for their ability to inhibit HNE. The results highlighted that modifications at the C6 position significantly enhanced inhibitory activity, with some derivatives achieving IC50 values as low as 10 nM .
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| D | 10 | Human Neutrophil Elastase |
| E | 20 | Other Serine Proteases |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
